(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride
Overview
Description
(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride: is a trifluoromethylated organic compound that has garnered attention in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups significantly alters the compound's reactivity and stability, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the trifluoromethylation of phenyl derivatives. One common approach involves the reaction of 4-trifluoromethylbenzene with a suitable trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethylated phenols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethylated phenols and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted trifluoromethylated compounds.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's unique properties make it useful in studying biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound is used in the production of materials with enhanced chemical resistance and stability, such as fluoropolymers.
Mechanism of Action
The mechanism by which (S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl groups can influence the compound's binding affinity to biological targets, such as enzymes and receptors. The specific mechanism may vary depending on the application, but it generally involves interactions with molecular structures that are sensitive to the presence of fluorine atoms.
Comparison with Similar Compounds
(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride: is unique due to its specific trifluoromethylated structure. Similar compounds include:
Trifluoromethylated phenols and carboxylic acids: These compounds share the trifluoromethyl group but differ in their functional groups.
Trifluoromethylated amines and alcohols: These compounds have similar trifluoromethyl groups but vary in their core structures.
Fluorinated polymers: These materials also contain fluorine atoms but are used in different industrial applications.
The uniqueness of This compound
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJQMJLPMZXUCR-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336105-44-3 | |
Record name | Benzenemethanamine, α,4-bis(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336105-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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